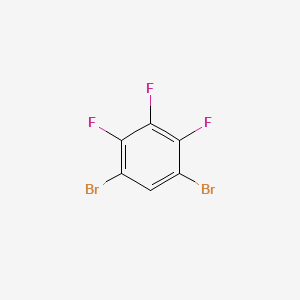

1,5-Dibromo-2,3,4-trifluorobenzene

Description

BenchChem offers high-quality 1,5-Dibromo-2,3,4-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dibromo-2,3,4-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKUGTVPMSPTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298054 | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-95-5 | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17299-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dibromo-2,3,4-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Versatility of 1,5-Dibromo-2,3,4-trifluorobenzene: A Technical Primer for Advanced Organic Synthesis

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized tactic to modulate a compound's physicochemical and biological properties.[1][2] 1,5-Dibromo-2,3,4-trifluorobenzene (CAS: 17299-95-5) has emerged as a pivotal intermediate, offering a unique combination of a trifluorinated core and two reactive bromine substituents.[1] This guide provides an in-depth exploration of the utility of this versatile building block, focusing on its application in the synthesis of high-value organic materials and complex pharmaceutical intermediates. The strategic placement of the bromine atoms allows for a multitude of coupling reactions, making it an indispensable tool for medicinal chemists and materials scientists.[1][3]

Table 1: Physicochemical Properties of 1,5-Dibromo-2,3,4-trifluorobenzene

| Property | Value |

| CAS Number | 17299-95-5[4] |

| Molecular Formula | C₆HBr₂F₃[4] |

| Molecular Weight | 289.88 g/mol [3] |

| Boiling Point | 200.9 ± 35.0 °C at 760 mmHg[3] |

| Density | 2.156 ± 0.06 g/cm³[5] |

| Appearance | Colorless to light yellow crystalline powder |

| Purity | Typically ≥97%[1][5] |

Core Applications in Cross-Coupling Reactions

The two bromine atoms on the 1,5-Dibromo-2,3,4-trifluorobenzene ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures.[1][2]

Sonogashira Coupling: Gateway to Arylalkynes and Conjugated Systems

The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, is a primary application of 1,5-dibromo-2,3,4-trifluorobenzene.[6][7] This reaction is instrumental in the synthesis of poly(aryleneethynylene)s (PAEs), a class of polymers with interesting electronic and optical properties.[8][9]

Workflow for Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira coupling reaction.

A typical procedure involves the reaction of the dibromide with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst (e.g., CuI), and a base like diisopropylamine in a solvent such as THF.[10] The reaction can often be carried out under mild conditions, including at room temperature.[6][10]

Exemplary Protocol: Synthesis of a Disubstituted Arylalkyne via Sonogashira Coupling [10]

-

Reaction Setup: To a solution of 1,5-dibromo-2,3,4-trifluorobenzene (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).

-

Addition of Reagents: Sequentially add diisopropylamine (7.0 eq) and the terminal alkyne (2.2 eq).

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired disubstituted arylalkyne.

The reactivity of the carbon-bromine bond is generally higher than that of a carbon-chlorine bond, and for di- or polyhalogenated substrates, selective coupling can often be achieved.[7][10]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is another cornerstone reaction utilizing 1,5-dibromo-2,3,4-trifluorobenzene to form carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[11] These motifs are prevalent in pharmaceuticals and liquid crystals. The reaction pairs the dibromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12]

Logical Flow of a Suzuki-Miyaura Coupling Reaction

Caption: Key components and stages of a Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling [13]

-

Reaction Setup: In a pressure tube, combine 1,5-dibromo-2,3,4-trifluorobenzene (1.0 eq), the arylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (2-3 mol%).

-

Solvent and Base Addition: Add dioxane (or a toluene/dioxane mixture) and an aqueous solution of potassium carbonate (2 M).

-

Reaction: Seal the tube and heat the mixture (e.g., at 80 °C) under an argon atmosphere for 3-5 hours.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Application in Materials Science: Crafting Novel Liquid Crystals and Polymers

The rigid, fluorinated aromatic core of 1,5-dibromo-2,3,4-trifluorobenzene makes it an excellent building block for advanced materials.[3][14]

Synthesis of Bent-Core (Banana-Shaped) Liquid Crystals

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals.[15] Bent-core or "banana-shaped" liquid crystals are of particular interest due to their unique properties, including the potential for ferroelectricity in achiral molecules.[16] The 1,3-disubstituted pattern of the dibromide serves as a central bending unit in the synthesis of these complex molecules.[17]

The synthesis of such liquid crystals often involves a multi-step sequence, typically starting with a double Sonogashira or Suzuki coupling to introduce mesogenic side arms onto the central trifluorophenyl unit.[16] The fluorination of the central core can influence the mesomorphic properties of the final material.[16]

Precursor for Fluorinated Polymers

The incorporation of 1,5-dibromo-2,3,4-trifluorobenzene into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.[14] Through polycondensation reactions, such as Suzuki or Sonogashira polymerizations, it can be used to create a variety of fluorinated polymers, including poly(aryleneethynylene)s[8][9] and poly(aryl ether nitrile)s.[18] These materials find applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[14]

Role in Pharmaceutical and Agrochemical Synthesis

The trifluorinated phenyl motif is a common feature in many modern pharmaceuticals and agrochemicals.[1][2] Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] 1,5-Dibromo-2,3,4-trifluorobenzene serves as a key intermediate for introducing this valuable moiety into complex, biologically active molecules.[1][19] The bromine atoms provide handles for further functionalization through cross-coupling reactions, such as Buchwald-Hartwig amination to form carbon-nitrogen bonds, which are ubiquitous in drug molecules.[1]

Metal-Halogen Exchange: An Alternative Activation Pathway

Beyond palladium-catalyzed couplings, the bromine atoms of 1,5-dibromo-2,3,4-trifluorobenzene can undergo metal-halogen exchange. This reaction, typically employing organolithium reagents like n-butyllithium, generates a highly reactive organolithium or Grignard intermediate.[20][21][22] This intermediate can then be quenched with a wide range of electrophiles to introduce various functional groups.

This method provides a complementary approach to cross-coupling reactions, particularly for the introduction of functionalities that are not readily accessible via coupling partners. The reaction is typically performed at low temperatures to manage the reactivity of the organometallic species.[20]

Diagram of Metal-Halogen Exchange and Subsequent Quenching

Caption: Pathway of metal-halogen exchange and electrophilic trapping.

Conclusion

1,5-Dibromo-2,3,4-trifluorobenzene is a highly valuable and versatile building block in organic synthesis. Its trifluorinated aromatic core, combined with two strategically positioned and reactive bromine atoms, provides chemists with a powerful tool for the construction of complex molecules. Its primary utility lies in its participation in a wide array of cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura couplings, which are foundational for the synthesis of advanced materials like liquid crystals and conjugated polymers. Furthermore, its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in medicinal chemistry. The ability to undergo metal-halogen exchange further expands its synthetic potential. For researchers and developers in these fields, a thorough understanding of the reactivity and applications of 1,5-dibromo-2,3,4-trifluorobenzene is essential for innovation and the efficient creation of novel functional molecules.

References

- Why 1,5-Dibromo-2,3,4-trifluorobenzene is a Key Intermedi

- The Importance of 1,5-Dibromo-2-fluoro-4-methoxybenzene in Modern Science.

- 1,5-Dibromo-2,3,4-trifluorobenzene - MySkinRecipes.

- 1,5-Dibromo-2,3,4-trifluorobenzene | 17299-95-5 | Benchchem.

- Sonogashira coupling - Wikipedia.

- Synthesis of Liquid Crystals - University of Colorado Boulder.

- Sonogashira Coupling | NROChemistry.

- Exploring Applications: 1,5-Dibromo-2,3,4-trifluorobenzene in M

- Novel liquid crystals with a bent molecular shape containing a 1,5-disubstituted 2,3,4-trifluorophenyl unit.

- 1,5-dibromo-2,3,4-trifluorobenzene - weifang yangxu group co.,ltd.

- Sonogashira Coupling - Organic Chemistry Portal.

- Sonogashira Coupling - Chemistry LibreTexts.

- China 1,5-dibromo-2,3,4-trifluorobenzene CAS NO: 17299-95-5 Manufacturers.

- Poly(aryleneethynylene)

- Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)

- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi

- Poly(aryleneethynylene)

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

- Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived

- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene - Benchchem.

- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace.

- Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - RSC Publishing.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.

- Preliminary Studies of the Mechanism of Metal-Halogen Exchange. The Kinetics of Reaction of /z-Butyllithium with Substituted Bromobenzenes in Hexane Solution - ElectronicsAndBooks.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,5-Dibromo-2,3,4-trifluorobenzene | 17299-95-5 | Benchchem [benchchem.com]

- 3. 1,5-Dibromo-2,3,4-trifluorobenzene [myskinrecipes.com]

- 4. 1,5-dibromo-2,3,4-trifluorobenzene, CasNo.17299-95-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. China 1,5-dibromo-2,3,4-trifluorobenzene CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. nbinno.com [nbinno.com]

- 15. colorado.edu [colorado.edu]

- 16. Novel liquid crystals with a bent molecular shape containing a 1,5-disubstituted 2,3,4-trifluorophenyl unit. Banana-shaped liquid crystals—synthesis and properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. ajchem-a.com [ajchem-a.com]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. electronicsandbooks.com [electronicsandbooks.com]

A Comprehensive Technical Guide to 1,5-Dibromo-2,3,4-trifluorobenzene (CAS 17299-95-5): Properties, Reactivity, and Applications

Introduction

1,5-Dibromo-2,3,4-trifluorobenzene is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring two reactive bromine atoms and an electron-deficient trifluorinated phenyl ring, provides a powerful platform for the construction of complex molecules. This guide offers an in-depth exploration of its physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, with a focus on its utility for researchers in pharmaceutical development and materials science. The strategic placement of both bromine and fluorine atoms allows for orthogonal reactivity and fine-tuning of molecular properties, making it an indispensable intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2][3]

Core Physicochemical Properties

1,5-Dibromo-2,3,4-trifluorobenzene is typically a colorless to light yellow liquid at ambient temperature.[4][5] Its high density and boiling point are characteristic of polyhalogenated aromatic compounds. The key physical and chemical properties are summarized in the table below. It is crucial to note that several of these values are predicted based on computational models, a common practice for specialized chemical intermediates where extensive experimental data may not be publicly available.

| Property | Value | Source(s) |

| CAS Number | 17299-95-5 | [3][4][6] |

| Molecular Formula | C₆HBr₂F₃ | [3][7][8] |

| Molecular Weight | 289.88 g/mol | [3][7] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 200.9 ± 35.0 °C (Predicted) | [3][4][7] |

| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [4][5][7] |

| Storage | Store in a dry, sealed container at room temperature. | [3][4] |

Molecular Structure and Spectroscopic Characterization

-

¹H NMR: The spectrum would feature a single proton resonance. This signal is expected to be a complex multiplet due to through-bond couplings to the adjacent fluorine atom at C2 (³J HF) and the more distant fluorine at C4 (⁵J HF).

-

¹⁹F NMR: Three distinct signals would be observed, one for each chemically non-equivalent fluorine atom. Each signal would exhibit coupling to the other two fluorine nuclei and to the single aromatic proton, providing a rich and informative spectral fingerprint.

-

¹³C NMR: The spectrum would show six unique signals for the aromatic carbons. The chemical shifts and coupling constants (¹J CF, ²J CF, etc.) would be characteristic of the fluorine and bromine substitution pattern, offering definitive structural confirmation.

-

Mass Spectrometry: The mass spectrum is particularly distinctive due to the presence of two bromine atoms. The molecular ion peak would appear as a characteristic triplet pattern (approximately 1:2:1 ratio) resulting from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1,5-dibromo-2,3,4-trifluorobenzene stems from the dual nature of its functionalization. The carbon-bromine bonds serve as versatile handles for bond formation, while the trifluorinated ring acts as a robust scaffold that imparts desirable electronic and physicochemical properties to the final product.[5]

The Role of Bromine Substituents in Cross-Coupling Reactions

The two bromine atoms are strategically positioned to participate in a wide array of metal-catalyzed cross-coupling reactions.[2] These reactions are fundamental to modern synthetic chemistry, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.[2] The C-Br bonds can be functionalized sequentially or simultaneously, depending on the reaction conditions, providing access to a diverse range of derivatives. Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for constructing biaryl systems.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of pharmaceutical synthesis.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures, often used in materials science.[3]

-

Stille Coupling: Reaction with organostannanes for C-C bond formation.[2]

Caption: Key cross-coupling reactions involving 1,5-dibromo-2,3,4-trifluorobenzene.

The Influence of the Trifluorophenyl Core

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science.[2][5] The three fluorine atoms in 1,5-dibromo-2,3,4-trifluorobenzene exert a strong electron-withdrawing effect, which influences the reactivity of the C-Br bonds and imparts unique characteristics to its derivatives:

-

Enhanced Metabolic Stability: In drug candidates, fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.[2]

-

Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2]

-

Tuning of Electronic Properties: The electron-deficient nature of the ring is highly desirable in materials science for creating organic semiconductors with specific charge-transport properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Key Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate for APIs.[2] Medicinal chemists utilize it to introduce a trifluorophenyl moiety into a target molecule, a strategy often employed to enhance pharmacological properties such as binding affinity and metabolic stability.[2] The ability to perform selective cross-coupling reactions at the bromine positions allows for the efficient assembly of complex drug candidates.[2]

Materials Science

In materials science, 1,5-dibromo-2,3,4-trifluorobenzene is a precursor for advanced materials.[1] It is used to synthesize specialty polymers with enhanced thermal resistance and specific dielectric properties.[1] Furthermore, its derivatives are explored in the field of organic electronics as components of semiconductors and light-emitting materials, where the fluorine atoms help to tune the frontier molecular orbital energy levels for efficient device performance.[1] It is also employed in the synthesis of liquid crystals.[3]

Experimental Protocols (Exemplary)

To illustrate its practical use, here is a representative, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction.

Protocol: Exemplary Mono-Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the selective mono-arylation of 1,5-dibromo-2,3,4-trifluorobenzene. The choice of a mild base and a 1:1 stoichiometry favors single substitution.

Reagents & Equipment:

-

1,5-Dibromo-2,3,4-trifluorobenzene (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)

-

Base (e.g., K₂CO₃) (2.5 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add 1,5-dibromo-2,3,4-trifluorobenzene, the arylboronic acid, and the palladium catalyst.

-

Solvent & Base Addition: Add the solvent mixture, followed by the aqueous solution of K₂CO₃. The use of a biphasic solvent system with a phase-transfer-capable catalyst ensures efficient mixing and reaction.

-

Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Safety and Handling

1,5-Dibromo-2,3,4-trifluorobenzene is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.

GHS Hazard Information:

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling and First Aid:

-

Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[9]

References

-

1,5-Dibromo-2,3,4-trifluorobenzene - MySkinRecipes. [Link]

-

China 1,5-dibromo-2,3,4-trifluorobenzene CAS NO: 17299-95-5 Manufacturers - Alfa Chemical. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,5-Dibromo-2,3,4-trifluorobenzene [myskinrecipes.com]

- 4. 1,5-dibromo-2,3,4-trifluorobenzene CAS#: 17299-95-5 [chemicalbook.com]

- 5. 1,5-Dibromo-2,3,4-trifluorobenzene | 17299-95-5 | Benchchem [benchchem.com]

- 6. 1,5-dibromo-2,3,4-trifluorobenzene | 17299-95-5 [chemicalbook.com]

- 7. China 1,5-dibromo-2,3,4-trifluorobenzene CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. CAS 17299-95-5: 1,5-Dibromo-2,3,4-trifluorobenzene [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Chemical structure and molecular weight of 1,5-Dibromo-2,3,4-trifluorobenzene.

An In-Depth Technical Guide to 1,5-Dibromo-2,3,4-trifluorobenzene (CAS: 17299-95-5): Properties, Synthesis, and Applications

Executive Summary

1,5-Dibromo-2,3,4-trifluorobenzene is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring a trifluorinated core and two reactive bromine atoms, makes it a highly versatile intermediate for organic synthesis.[1] The fluorine atoms confer desirable properties such as enhanced metabolic stability and modulated electronic characteristics, while the bromine atoms serve as functional handles for constructing complex molecular architectures through various cross-coupling reactions.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a representative synthetic approach, key applications, and essential safety information for researchers and drug development professionals.

Core Chemical Identity and Properties

Chemical Structure

The molecular structure of 1,5-Dibromo-2,3,4-trifluorobenzene consists of a central benzene ring substituted with two bromine atoms at the 1 and 5 positions, and three fluorine atoms at the 2, 3, and 4 positions. This specific arrangement of electron-withdrawing fluorine atoms and reactive bromine atoms dictates its chemical behavior and utility.

Caption: Chemical structure of 1,5-Dibromo-2,3,4-trifluorobenzene.

Physicochemical Data Summary

The fundamental properties of 1,5-Dibromo-2,3,4-trifluorobenzene are summarized below. These data are critical for designing experiments, planning purification strategies, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 17299-95-5 | [1][4][5] |

| Molecular Formula | C₆HBr₂F₃ | [1][4][5] |

| Molecular Weight | 289.88 g/mol | [1][4][6] |

| Boiling Point | 200.9 ± 35.0 °C (Predicted) | [1][4][6] |

| Density | 2.156 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Purity | ≥95-97% (Typical) | [4][5][7] |

| Storage | Room temperature, dry and sealed | [1] |

The Scientific Rationale: A Tale of Two Halogens

The utility of 1,5-Dibromo-2,3,4-trifluorobenzene in advanced synthesis stems directly from the distinct roles of its fluorine and bromine substituents.

The Trifluorinated Core: Enhancing Performance

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science.[2][8] The three contiguous fluorine atoms in this molecule exert a powerful electron-withdrawing effect, which can:

-

Enhance Metabolic Stability: In pharmaceutical applications, fluorination can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]

-

Modulate Lipophilicity: Fluorine can increase a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Tune Electronic Properties: In materials science, the electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals, which is a key tactic in designing organic semiconductors for applications like OLEDs and OFETs.[3]

The Dibromo Functionality: Versatile Synthetic Handles

The two bromine atoms are the primary points of reactivity for synthetic transformations. The carbon-bromine bond is amenable to a wide range of powerful bond-forming reactions, making this compound a valuable building block.[8] Most notably, it is an excellent substrate for:

-

Palladium-Catalyzed Cross-Coupling: The bromine atoms readily participate in reactions such as Suzuki, Stille, Sonogashira, and Heck couplings, allowing for the precise and efficient formation of new carbon-carbon bonds.[1][2]

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active molecules.[2]

This dual functionality allows chemists to first build a molecular scaffold using the bromine "handles" and then benefit from the intrinsic properties imparted by the stable, trifluorinated core.

Representative Synthetic Protocol

While multiple synthetic routes may exist, a common strategy for preparing halogenated aromatics involves electrophilic substitution on a suitable precursor. The following protocol is a representative, chemically sound approach for the synthesis of 1,5-Dibromo-2,3,4-trifluorobenzene based on analogous bromination reactions of fluorinated benzenes.[9][10]

Synthetic Workflow

The overall process involves the controlled bromination of a trifluorobenzene starting material, followed by purification to isolate the desired product.

Caption: Generalized workflow for the synthesis of halogenated aromatics.

Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: To a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 1,2,3-trifluorobenzene and a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to activate the bromine.

-

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid bromine (Br₂) via the dropping funnel over 1-2 hours. The bromine is added dropwise to control the exothermic reaction and minimize the formation of over-brominated byproducts.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by GC-MS analysis. Gentle heating may be required to drive the reaction to completion.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to consume any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, likely a mixture of isomers, is purified by fractional distillation under vacuum or by column chromatography on silica gel to isolate the target 1,5-Dibromo-2,3,4-trifluorobenzene isomer.

Applications in Research and Development

The unique structure of 1,5-Dibromo-2,3,4-trifluorobenzene makes it a valuable intermediate in several high-value R&D areas.

-

Pharmaceutical Synthesis: It serves as a key building block for creating complex active pharmaceutical ingredients (APIs).[2] Its trifluorinated core is a desirable motif for introducing favorable pharmacological properties into new drug candidates.[2]

-

Advanced Materials: The compound is used as a precursor in the synthesis of specialty polymers, liquid crystals, and organic electronic materials.[1][3] The halogenated aromatic structure can impart properties like thermal stability, flame retardancy, and specific electronic behaviors.[3]

-

Agrochemicals: Similar to pharmaceuticals, the fluorinated structure is beneficial in the design of modern pesticides and herbicides, where metabolic stability and efficacy are paramount.[1]

Safety and Handling

As with any halogenated organic compound, 1,5-Dibromo-2,3,4-trifluorobenzene must be handled with care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated fume hood to avoid inhalation of vapors.[12]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[11]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

-

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]

References

- China 1,5-dibromo-2,3,4-trifluorobenzene CAS NO: 17299-95-5 Manufacturers. (n.d.). Alfa Chemical.

- 1,5-Dibromo-2,3,4-trifluorobenzene, 97% Purity, C6HBr2F3, 25 grams. (n.d.). CP Lab Safety.

- 1,5-dibromo-2,3,4-trifluorobenzene. (n.d.). ChemicalBook.

- 1,5-Dibromo-2,3,4-trifluorobenzene. (n.d.). MySkinRecipes.

- 1,5-dibromo-2,3,4-trifluorobenzene | 17299-95-5. (n.d.). ChemicalBook.

- Why 1,5-Dibromo-2,3,4-trifluorobenzene is a Key Intermediate for Pharmaceutical Synthesis. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - 1,5-dibromo-2,3,4-trifluorobenzene. (n.d.). ChemicalBook.

- Exploring Applications: 1,5-Dibromo-2,3,4-trifluorobenzene in Material Science. (n.d.).

- 1,5-Dibromo-2,3,4-trifluorobenzene 95%. (n.d.). RHENIUM BIO SCIENCE.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- Safety Data Sheet. (2017, December 1). Key Organics.

- 1,5-Dibromo-2,3,4-trifluorobenzene | 17299-95-5. (n.d.). Benchchem.

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (2008). Google Patents.

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.). Google Patents.

Sources

- 1. 1,5-Dibromo-2,3,4-trifluorobenzene [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. China 1,5-dibromo-2,3,4-trifluorobenzene CAS NO: 17299-95-5 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1,5-dibromo-2,3,4-trifluorobenzene CAS#: 17299-95-5 [chemicalbook.com]

- 7. rheniumshop.co.il [rheniumshop.co.il]

- 8. 1,5-Dibromo-2,3,4-trifluorobenzene | 17299-95-5 | Benchchem [benchchem.com]

- 9. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 10. CN101168495B - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. keyorganics.net [keyorganics.net]

A Technical Guide to Polyhalogenated Aromatic Compounds in Material Science: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of polyhalogenated aromatic compounds (PHAs) in the field of material science. It is designed for researchers, scientists, and professionals in drug development and materials engineering. The guide delves into the fundamental principles of PHAs, including their classification, the unique properties of the carbon-halogen bond, and the pivotal role of halogen bonding in supramolecular chemistry. We explore detailed synthetic and functionalization methodologies, along with a thorough examination of characterization techniques. The core of this guide focuses on the diverse applications of PHAs in organic electronics, high-performance polymers, and functional materials, elucidating the underlying mechanisms that govern their performance. Finally, we address the critical environmental and toxicological aspects of these compounds, offering insights into their persistence, degradation, and the ongoing efforts to design safer alternatives.

Part 1: Fundamentals of Polyhalogenated Aromatic Compounds

Introduction to Polyhalogenated Aromatic Compounds

Polyhalogenated aromatic compounds (PHAs) are a class of organic molecules characterized by one or more aromatic rings to which multiple halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. Historically, some PHAs, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), were widely used in industrial applications due to their high thermal stability, chemical inertness, and electrical insulating properties.[1][2] PCBs were used in transformers, capacitors, and as plasticizers, while PBDEs served as effective flame retardants in plastics, textiles, and electronics.[1][2][3] However, their persistence in the environment and adverse health effects led to widespread bans and restrictions.[4][5][6]

In modern material science, the focus has shifted from these legacy compounds to the design of novel PHAs with precisely controlled structures and functionalities. The strategic incorporation of halogens into aromatic systems allows for the fine-tuning of their electronic, optical, and physical properties, making them highly valuable for a new generation of advanced materials.

The Carbon-Halogen Bond: A Unique Tool in Material Design

The properties of PHAs are fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The high electronegativity of halogens creates a polar C-X bond, rendering the carbon atom electrophilic.[7] The strength of this bond decreases down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). The C-F bond is the strongest single bond to carbon in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds.[7][8]

The type and number of halogen substituents significantly influence the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Halogenation is a known strategy to lower both HOMO and LUMO energy levels in molecular semiconductors.[9] This effect is more pronounced with increasing electronegativity of the halogen. This ability to tune energy levels is critical for designing materials for organic electronics, as it allows for the optimization of charge injection and transport properties.[9][10]

Halogen Bonding: A Key Supramolecular Interaction

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[11][12] This interaction is highly directional and its strength is tunable, increasing with the polarizability of the halogen (I > Br > Cl).[11][12] Halogen bonding has emerged as a powerful tool in crystal engineering and supramolecular chemistry, enabling the rational design of complex architectures.[4][12][13] It plays a crucial role in the self-assembly of molecules, leading to the formation of liquid crystals, gels, and other functional materials.[4][14]

Part 2: Synthesis and Functionalization of PHAs

Synthetic Methodologies

The synthesis of PHAs for material science applications requires precise control over the degree and position of halogenation.

Direct Halogenation: This method involves the direct reaction of an aromatic compound with a halogenating agent, often in the presence of a Lewis acid catalyst. While useful, it can sometimes lead to mixtures of products.

Protocol Example: Perbromination of an Aromatic Core

Objective: To introduce multiple bromine atoms onto an aromatic substrate.

Materials:

-

Aromatic substrate (e.g., coronene)

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Lewis acid catalyst (e.g., FeCl₃)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the aromatic substrate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 24-48 hours) until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr): This is a key method for synthesizing perfluoroaromatic compounds. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack.

Protocol Example: Synthesis of a Perfluorinated Poly(arylene ether) [15]

Objective: To synthesize a high-performance fluoropolymer via nucleophilic aromatic substitution.

Materials:

-

Decafluorobiphenyl (DFBP)

-

Bisphenol A (BPA)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Toluene

Procedure:

-

In a flask equipped with a Dean-Stark trap, combine DFBP, BPA, K₂CO₃, DMAc, and toluene.

-

Heat the mixture to reflux to azeotropically remove water.

-

After water removal, distill off the toluene and continue the reaction at an elevated temperature (e.g., 160 °C) for several hours.

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.

-

Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.

Functionalization Strategies

Post-polymerization functionalization allows for the introduction of halogens onto existing polymer backbones, which can be a versatile method for modifying the properties of commodity polymers.[16] For instance, photocatalytic methods can be used to generate electrophilic fluoroalkyl radicals that can functionalize a variety of aromatic polymers under mild conditions.[16]

Part 3: Characterization of PHA-Based Materials

A suite of analytical techniques is employed to characterize the structure, thermal properties, and electronic behavior of PHA-based materials.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for elucidating the chemical structure of PHAs. ¹⁹F NMR is particularly sensitive to the local chemical environment of fluorine atoms.[17]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic vibrational modes of functional groups and the C-X bond.

-

X-ray Diffraction (XRD): Single-crystal XRD provides detailed information about the three-dimensional arrangement of molecules in a crystal lattice, including the geometry of halogen bonds.[14] Powder XRD is used to determine the phase and crystallinity of polycrystalline materials.

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[18]

-

Differential Scanning Calorimetry (DSC): DSC is used to identify thermal transitions such as melting point, glass transition temperature, and phase transitions in liquid crystals.[14]

Electronic and Optoelectronic Properties

-

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

-

UV-Vis and Photoluminescence Spectroscopy: These techniques are used to study the absorption and emission of light by PHA-based materials, which is crucial for applications in OLEDs and sensors.

Part 4: Applications of PHAs in Material Science

The unique properties of PHAs make them suitable for a wide range of applications in material science.

Organic Electronics

Organic Field-Effect Transistors (OFETs): Halogenation is a powerful strategy to create n-type (electron-transporting) organic semiconductors. The electron-withdrawing nature of halogens lowers the LUMO energy level, facilitating electron injection.[7][9] Perfluorination of aromatic cores has been shown to be particularly effective in achieving high electron mobility.

Organic Light-Emitting Diodes (OLEDs): Halogenated aromatic compounds are used as host materials, electron transport materials, and emitters in OLEDs. The introduction of heavy atoms like bromine and iodine can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs and materials exhibiting thermally activated delayed fluorescence (TADF).

High-Performance Polymers

Flame Retardants: While legacy PBDEs are being phased out, the development of new halogenated flame retardants continues. The mechanism of flame retardancy involves the release of halogen radicals upon heating, which interrupt the radical chain reactions of combustion in the gas phase.[3][19]

Fluoropolymers: Polymers containing perfluorinated aromatic units exhibit exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, electronics, and demanding industrial environments.[15][18]

Functional Materials Driven by Halogen Bonding

Liquid Crystals: Halogen bonding can be used to induce liquid crystalline phases in molecules that are not mesomorphic on their own.[14][20] The directionality and tunable strength of the halogen bond allow for the precise control of molecular self-assembly and the resulting liquid crystalline properties.[14]

Ionic Conductors: Halogen-bonded ionic liquid crystals combine the properties of ionic liquids and liquid crystals, creating materials with anisotropic ion conductivity.[1] These materials are promising for applications in batteries and fuel cells.[1]

Part 5: Environmental and Toxicological Considerations

Persistence and Bioaccumulation

Many early PHAs, such as PCBs and PBDEs, are persistent organic pollutants (POPs) that resist degradation and accumulate in the environment and in living organisms.[21][22] Their lipophilicity causes them to be stored in fatty tissues, leading to biomagnification up the food chain.[21]

Degradation Pathways

The environmental degradation of PHAs can occur through microbial action or photochemical processes.[21][23] For example, some microorganisms can dehalogenate these compounds under anaerobic conditions.[23] However, these processes are often slow, contributing to the persistence of these pollutants.

Mechanisms of Toxicity

The toxicity of many PHAs is mediated by their interaction with the aryl hydrocarbon receptor (AhR).[5][24] This can lead to a range of adverse health effects, including carcinogenicity, reproductive and developmental problems, and disruption of the endocrine system.[5][25][26] PBDEs, for instance, are known to interfere with thyroid hormone homeostasis, which is critical for brain development.[3][6]

Designing Safer PHAs

A key challenge in modern material science is the design of PHAs that are both functional and environmentally benign. This involves strategies such as incorporating biodegradable linkages into the molecular structure or designing molecules that are more susceptible to metabolic degradation.

Part 6: Conclusion and Future Outlook

Polyhalogenated aromatic compounds have transitioned from being notorious environmental pollutants to indispensable building blocks in modern material science. The ability to precisely control the properties of materials through halogenation has opened up new avenues for the development of advanced organic electronics, high-performance polymers, and functional supramolecular systems. The future of this field lies in the continued exploration of novel PHA structures and the rational design of materials that combine high performance with environmental sustainability. A deeper understanding of structure-property relationships, aided by computational modeling, will be crucial in accelerating the discovery of the next generation of PHA-based materials.

References

-

Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed Central. Available from: [Link]

-

Halogen Bonding beyond Crystals in Materials Science. ACS Publications. Available from: [Link]

-

Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. Slideshare. Available from: [Link]

-

The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. Accounts of Chemical Research. Available from: [Link]

-

Polyhalogenated Aromatic Hydrocarbons. MDPI. Available from: [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed. Available from: [Link]

-

Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. ResearchGate. Available from: [Link]

-

Degradation Pathways of Persistent Organic Pollutants (POPs) in the Environment. Semantic Scholar. Available from: [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PubMed. Available from: [Link]

-

Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. RSC Publishing. Available from: [Link]

-

Efficient Light-Induced Phase Transitions in Halogen-Bonded Liquid Crystals. ACS Publications. Available from: [Link]

-

Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ACS Publications. Available from: [Link]

-

Halogenation of a nonplanar molecular semiconductor to tune energy levels and bandgaps for electron transport. Princeton University. Available from: [Link]

-

Energy Level Engineering in Organic Thin Films by Tailored Halogenation. ResearchGate. Available from: [Link]

-

Bacterial Degradation of Aromatic Compounds. MDPI. Available from: [Link]

-

Halogenation of a Nonplanar Molecular Semiconductor to Tune Energy Levels and Bandgaps for Electron Transport. ResearchGate. Available from: [Link]

-

Approaches for the functionalization of aromatic polymers with electrophilic radicals. ResearchGate. Available from: [Link]

-

Halogen. Wikipedia. Available from: [Link]

-

Synthesis and Characterization of Polymers from Bisphenol Derivatives and Perfluorinated Aromatic Compounds. ResearchGate. Available from: [Link]

-

Halogenated Materials as Organic Semiconductors. ResearchGate. Available from: [Link]

-

Bacterial Degradation of Aromatic Compounds. Semantic Scholar. Available from: [Link]

-

A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. PubMed Central. Available from: [Link]

-

Upcycling aromatic polymers through C–H fluoroalkylation. PubMed Central. Available from: [Link]

-

Modern methods for the synthesis of perfluoroalkylated aromatics. ResearchGate. Available from: [Link]

-

Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. PubMed Central. Available from: [Link]

-

Mechanism of action of toxic halogenated aromatics. PubMed Central. Available from: [Link]

-

The Flame Retardants, Polybrominated Diphenyl Ethers, Are Pregnane X Receptor Activators. Ovid. Available from: [Link]

-

The flame retardants, polybrominated diphenyl ethers, are pregnane X receptor activators. Toxicological Sciences. Available from: [Link]

-

Halogen-Bonded Liquid Crystals. White Rose Research Online. Available from: [Link]

-

Synthesis and Characterization of Novel Perfluoro Aromatic Side Chain Sulfonated PSU Ionomers. ACS Publications. Available from: [Link]

-

Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 1. Boiling point and melting point. University of Arizona. Available from: [Link]

-

HEALTH EFFECTS. NCBI. Available from: [Link]

-

Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. NIH. Available from: [Link]

-

Analyses of known and new types of polyhalogenated aromatic substances in oven ash from recycled aluminium production. PubMed. Available from: [Link]

-

Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine. Semantic Scholar. Available from: [Link]

-

Aromatic Polymers with Pentafluorophenyl Groups. ResearchGate. Available from: [Link]

-

Synthesis and Post-Polymerization Functionalization of Halogen-Substituted Polyphosphinoboranes to Access Alkyne-Functionalized Derivatives. PubMed. Available from: [Link]

-

7.3: X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]

-

Polycyclic Aromatic Hydrocarbons (PAHs): What Health Effects Are Associated With PAH Exposure? | Environmental Medicine | ATSDR. CDC Archive. Available from: [Link]

-

Properties, characterization and preparation of halogenated aromatic polyamides. ResearchGate. Available from: [Link]

-

The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. ChemRxiv. Available from: [Link]

-

Design principles for the energy level tuning in donor/acceptor conjugated polymers. arXiv. Available from: [Link]

-

Functional Aromatic Polyamides. MDPI. Available from: [Link]

-

Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. the University of Bath's research portal. Available from: [Link]

-

Development of a new end-functionalization technique in polymer synthesis. Ehime University. Available from: [Link]

Sources

- 1. Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances [ouci.dntb.gov.ua]

- 3. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Halogen - Wikipedia [en.wikipedia.org]

- 23. Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf [slideshare.net]

- 24. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

Reactivity of carbon-bromine bonds on a trifluorinated benzene ring.

An In-Depth Technical Guide to the Reactivity of Carbon-Bromine Bonds on a Trifluorinated Benzene Ring

Abstract

The incorporation of fluorine and fluorinated motifs, particularly the trifluoromethyl (-CF3) group, into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry.[1][2] These groups can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a detailed examination of the reactivity of the carbon-bromine (C-Br) bond on benzene rings substituted with one or more trifluoromethyl groups. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern this reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge to design, optimize, and troubleshoot synthetic transformations involving these crucial building blocks.

The Electronic Influence of the Trifluoromethyl Group

The reactivity of an aryl bromide is fundamentally dictated by the electronic environment of the aromatic ring. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in the synthetic chemist's toolkit. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the benzene ring.

This profound electron withdrawal has two major consequences for the C-Br bond:

-

Activation towards Oxidative Addition: The benzene ring becomes highly electron-deficient or "electrophilic." In the context of palladium-catalyzed cross-coupling reactions, this electron-poor nature makes the C-Br bond significantly more susceptible to oxidative addition by a low-valent metal center (e.g., Pd(0)). This step is often the rate-determining step in the catalytic cycle, and its acceleration is a key feature of these substrates.[4][5]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the ring makes it vulnerable to attack by strong nucleophiles. The -CF3 group, especially when positioned ortho or para to the bromine leaving group, can effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, a pathway typically inaccessible for simple aryl halides.[6][7]

The typical bond dissociation energy for a C-Br bond is approximately 276 kJ/mol.[8][9] While specific values for trifluorinated systems require computational analysis, the strong inductive withdrawal is expected to polarize and weaken the C-Br bond, facilitating its cleavage in polar, metal-mediated reactions.

Caption: Electronic influence of a CF3 group on a brominated benzene ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed reactions are the most powerful and versatile tools for functionalizing the C-Br bond on trifluorinated benzene rings. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][10][11]

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

The electron-deficient nature of the Ar(CF3)-Br substrate makes the initial Oxidative Addition step particularly favorable, often allowing for milder reaction conditions compared to electron-rich or neutral aryl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a robust and widely used transformation.[12] For trifluorinated aryl bromides, this reaction is highly efficient.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) precursors like Pd(OAc)2 are common as they are reduced in situ to the active Pd(0) catalyst.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, P(t-Bu)3) are critical.[13] The steric bulk promotes the final reductive elimination step, preventing catalyst decomposition, while the electron-donating nature stabilizes the Pd(0) state and facilitates oxidative addition.

-

Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[12] The choice of base can be crucial and is often solvent-dependent.

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is frequently used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | >95 |

| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 92 |

| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Thiophene-2-boronic acid | PdCl2(dppf) | K3PO4 | DME | 89 |

Data compiled from representative procedures.[13][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling

-

System Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the trifluoromethylated aryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (2-4 mol%) if using a two-component system. Add this catalyst system to the main flask.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H2O 10:1) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the aryl bromide starting material is a key indicator.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol is self-validating as the progress can be clearly monitored, and the product can be isolated and characterized by standard analytical techniques (NMR, MS).

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in drug discovery.[16] Coupling trifluorinated aryl bromides with primary or secondary amines proceeds readily but requires careful selection of the catalyst system.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, t-BuXPhos, BrettPhos).[17] These ligands are crucial for promoting the difficult C-N reductive elimination step. For electron-deficient aryl halides, this step can be particularly slow, and these bulky ligands are essential to achieve high yields and prevent side reactions.[18]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[19] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate are commonly used.[17][20] The choice depends on the pKa of the amine.

-

Solvent: Anhydrous, non-protic solvents like Toluene, Dioxane, or THF are standard to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

-

System Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (1.5-2.0 equiv) to an oven-dried reaction vessel.

-

Reagent Addition: Add the trifluoromethylated aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent.

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.

-

Monitoring & Workup: Monitor by LC-MS. Upon completion, cool, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water/brine, dry, and concentrate.

-

Purification: Purify by column chromatography.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to produce arylalkynes, a valuable motif in materials science and medicinal chemistry.[21][22] The reaction is typically co-catalyzed by palladium and copper(I).[23]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Standard catalysts like Pd(PPh3)2Cl2 or Pd(PPh3)4 are effective. The high reactivity of the trifluorinated aryl bromide ensures efficient oxidative addition.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[21][24]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to scavenge the HBr formed during the reaction and to act as a solvent.

-

Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free protocols. These often require more specialized palladium/ligand systems and different bases to facilitate the deprotonation and delivery of the alkyne.[23]

Data Presentation: Sonogashira Coupling Conditions

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | TEA | 60 | 94 |

| 2 | 1-Bromo-2-(trifluoromethyl)benzene | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | DIPEA | 70 | 88 |

| 3 | 1,4-Dibromo-2-(trifluoromethyl)benzene | 1-Hexyne (1 equiv) | Pd(PPh3)2Cl2 / CuI | TEA | RT | 75 (mono) |

Data compiled from representative procedures, including site-selective examples.[24][25]

Nucleophilic Aromatic Substitution (SNAr)

While typically unreactive towards nucleophiles, the C-Br bond on a trifluorinated ring becomes susceptible to SNAr when the -CF3 group is positioned ortho or para to it.[26][27]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A strong nucleophile (e.g., NaOMe, R2NH) attacks the carbon bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6]

-

Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.

The key to this reaction is the stabilization of the Meisenheimer complex. An ortho or para -CF3 group can delocalize the negative charge through its powerful inductive effect, lowering the activation energy of the first, rate-determining step.[7] A meta -CF3 group cannot provide this stabilization, and thus SNAr is not observed.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Considerations:

-

Nucleophile: Requires strong nucleophiles like alkoxides, thiolates, or amides.

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.

-

Temperature: Reactions may require heating, but are generally much milder than conditions needed for SNAr on non-activated aryl halides.

Conclusion

The carbon-bromine bond on a trifluorinated benzene ring is a highly versatile and reactive functional handle. The strong electron-withdrawing nature of the trifluoromethyl group fundamentally activates the C-Br bond, making it an excellent substrate for a wide array of transformations. For palladium-catalyzed cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, this activation facilitates the initial oxidative addition step, often leading to high efficiency under mild conditions. Furthermore, this electronic perturbation enables an entirely different reaction pathway, Nucleophilic Aromatic Substitution, by stabilizing the key anionic intermediate. A thorough understanding of these underlying electronic principles is paramount for any scientist seeking to leverage these powerful building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

References

- Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. (n.d.). National Institutes of Health.

- Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. (2021). Chemical Science (RSC Publishing).

- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Institutes of Health.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. (n.d.). Benchchem.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).

- Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (n.d.). ResearchGate.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Sonogashira coupling. (n.d.). Wikipedia.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- The dissociation energy of a carbon-bromine bond is typically. (2022). Pearson.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health.

- NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).

- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals.

- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). Organic Chemistry Portal.

- Protolytic defluorination of trifluoromethyl-substituted arenes. (n.d.). National Institutes of Health.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Covalent Bond Energies. (n.d.). gchem.

- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). National Institutes of Health.

Sources

- 1. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02682H [pubs.rsc.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a [pearson.com]

- 9. Covalent Bond Energies [gchem.cm.utexas.edu]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]